molecular formula C19H20Cl2N2O B14803497 3-Hydroxy desloratidine

3-Hydroxy desloratidine

Cat. No.: B14803497
M. Wt: 363.3 g/mol
InChI Key: AXPJOGMZPPTIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Desloratidine is a significant metabolite of the antihistamine desloratadine (Clarinex) and is critical for pharmacokinetic and metabolic studies . Research applications include its use as a key reference standard in bioanalytical method development for quantifying drug and metabolite levels in biological samples, which is essential for understanding drug exposure and clearance in both preclinical and clinical research . Investigations into the enzymology of desloratadine metabolism have revealed that the formation of this compound is a unique, multi-step process. It is initially catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by oxidation via cytochrome P450 2C8 (CYP2C8) . This specific metabolic pathway is a subject of pharmacogenomic interest, as a subset of the population are "poor metabolizers" with reduced this compound formation, potentially leading to altered drug exposure . Supplied as the hydrochloride salt, this compound has a molecular formula of C 19 H 19 ClN 2 O and a molecular weight of 326.82 g/mol . It is characterized as a pale yellow to off-white crystalline solid with a melting point of 169-171°C. For optimal stability, it is recommended to store this product in a freezer at -20°C under an inert atmosphere . This product is labeled "For Research Use Only." It is intended solely for laboratory research purposes and is not for use in humans, or for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrochloride

InChI

InChI=1S/C19H19ClN2O.ClH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H

InChI Key

AXPJOGMZPPTIKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Cl

Origin of Product

United States

Scientific Research Applications

3-Hydroxydesloratadine is an active metabolite of desloratadine, a histamine antagonist used to treat allergies . After desloratadine is ingested, it is metabolized into 3-hydroxydesloratadine, which is then further metabolized through glucuronidation . While both desloratadine and 3-hydroxydesloratadine are therapeutically active, some individuals are poor metabolizers of desloratadine, resulting in a decreased ability to form 3-hydroxydesloratadine .

Scientific Research Applications

3-Hydroxydesloratadine is commonly used in research settings when studying the pharmacokinetics of desloratadine . Studies often measure both desloratadine and 3-hydroxydesloratadine concentrations in plasma to understand how the drug is metabolized and cleared from the body .

  • Pharmacokinetic Studies Simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma is achieved through LC/MS/MS (liquid chromatography with tandem mass spectrometry) . This method has been applied to pharmacokinetic and bioequivalence studies and is accurate, rapid, and sufficiently sensitive . A study using LC/MS/MS used a mobile phase of ammonium formate in water, methanol, and acetonitrile and found a concentration range of 0.05-10 ng/mL for both compounds .
  • Metabolization Variability Approximately 6% of subjects are poor metabolizers of desloratadine . These individuals have an AUC (area under the curve) ratio of 3-OH-desloratadine to desloratadine of >0.1 .
  • Plasma Level Monitoring Both desloratadine and 3-hydroxydesloratadine are therapeutically active at 1–10 ng/mL plasma levels .

Case Studies

  • Fixed Drug Eruption: A case study reported a 59-year-old female who experienced recurrent fixed drug eruption (FDE) secondary to desloratadine . The patient, who had a history of diabetes mellitus, hypertension, and allergic rhinitis, developed skin eruptions whenever she took desloratadine . The lesions appeared at the same locations and cleared up in a few days, leaving post-inflammatory hyperpigmentation .
  • Clinical Trials: Clinical trials have examined the effects of desloratadine in adults and adolescents with allergic rhinitis and chronic idiopathic urticaria . Desloratadine at a 5 mg dose provided 24-hour relief from symptoms .

Comparison with Similar Compounds

Key Pharmacokinetic Data :

  • Linear Range : 50–10,000 pg/mL in human plasma .
  • Limit of Detection (LOD): 10 pg/mL (signal-to-noise ratio >10) .
  • Plasma Stability : Stable for 72 hours post-extraction and through five freeze-thaw cycles .

As a major metabolite, 3-hydroxy desloratadine contributes significantly to desloratadine’s therapeutic efficacy, with studies confirming its presence in plasma within 34.9±8.5 minutes post-administration .

Comparison with Structurally Similar Compounds

Structural Analogues Among H₁ Antagonists

Desloratadine and its metabolite belong to the tricyclic H₁ antagonist class, which includes:

  • Loratadine : Parent compound of desloratadine, metabolized via cytochrome P450 (CYP3A4/2D6) to desloratadine.
  • Cetirizine : A zwitterionic H₁ antagonist with minimal hepatic metabolism, excreted largely unchanged.
  • Bilastine: A newer non-sedating antihistamine with structural similarities but distinct metabolic pathways .

Table 1: Structural and Metabolic Comparisons

Compound CAS Number Molecular Formula Key Metabolic Pathway Active Metabolites
Desloratadine 100643-71-8 C₁₉H₁₉ClN₂ Hydroxylation (CYP3A4) 3-Hydroxy desloratadine
Loratadine 79794-75-5 C₂₂H₂₃ClN₂O₂ Decarboethoxylation to desloratadine Desloratadine
Cetirizine 83881-51-0 C₂₁H₂₅ClN₂O₃ Minimal metabolism None (excreted unchanged)
Bilastine 202189-78-4 C₂₈H₃₇N₃O₃ Esterase-mediated hydrolysis No active metabolites

Structural Insights :

  • Unlike cetirizine, which relies on zwitterionic properties for stability, 3-hydroxy desloratadine’s efficacy is tied to its hydroxylated structure and prolonged plasma presence .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles

Parameter 3-Hydroxy Desloratadine Desloratadine Cetirizine Bilastine
Tmax (hours) 3.0 1–3 1–2 1.3
Half-life (hours) 27–33 21–24 6.5–10 14.5
Protein Binding (%) 85–88 82–87 93 84–90
Excretion Route Renal (40%) Renal (40%) Renal (70%) Renal (33%)
Reference

Key Findings :

  • 3-Hydroxy desloratadine has a longer half-life (27–33 hours) than desloratadine (21–24 hours), supporting once-daily dosing .
  • Bilastine and cetirizine exhibit shorter half-lives but comparable efficacy in reducing allergic symptoms .

Efficacy in Clinical Trials

  • Desloratadine vs. Bilastine : In a double-blind trial, 5 mg desloratadine (with 3-hydroxy metabolite) showed similar efficacy to 20 mg bilastine in reducing total symptom scores in seasonal allergic rhinitis .
  • Desloratadine vs. Levocetirizine : Both drugs demonstrated equivalent efficacy in chronic urticaria, but desloratadine’s metabolite contributes to sustained H₁ receptor blockade .

Analytical Methods for Detection

A validated UPLC-MS/MS method enables precise quantification of 3-hydroxy desloratadine:

  • Resolution : 0.2 minutes between desloratadine and 3-hydroxy desloratadine .
  • Recovery : >98% for both compounds using solid-phase extraction .
  • Throughput : >400 samples/day with a 3-minute run time .

Q & A

Q. What criteria define clinically relevant thresholds for this compound exposure in special populations (e.g., hepatic impairment)?

  • Framework : Establish exposure-response curves using population pharmacokinetic (PopPK) models. Incorporate safety margins based on toxicity studies and regulatory guidelines (e.g., FDA E14 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.